4-(Dodecyloxy)benzoic acid

Overview

Description

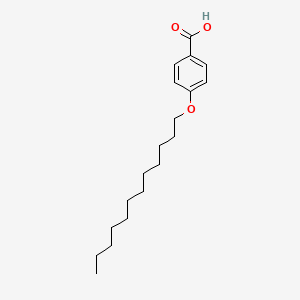

4-(Dodecyloxy)benzoic acid, with the chemical formula C19H30O3 and CAS registry number 2312-15-4 , is a compound known for its applications in various industries. This white solid is characterized by its dodecyl and benzoic acid functional groups. It is commonly used as a surfactant in cosmetic products, offering emulsifying and dispersing properties. Additionally, it is utilized in the production of liquid crystals, which are essential components in electronic displays .

Synthetic Routes and Reaction Conditions:

Esterification: One common method involves the esterification of 4-hydroxybenzoic acid with 1-bromododecane in the presence of potassium hydroxide (KOH) in ethanol.

Acid Chloride Formation: Another method involves converting this compound to its acid chloride using thionyl chloride in dichloromethane under reflux conditions.

Industrial Production Methods:

- Industrial production often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in dichloromethane under reflux.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: 4-(Dodecyloxy)benzyl alcohol.

Substitution: 4-(Dodecyloxy)benzoyl chloride.

Scientific Research Applications

4-(Dodecyloxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving surfactants and emulsifying agents due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems, particularly in formulations requiring emulsification.

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)benzoic acid is primarily related to its surfactant properties. The dodecyl group provides hydrophobic characteristics, while the benzoic acid moiety offers hydrophilic properties. This amphiphilic nature allows it to reduce surface tension and stabilize emulsions. In liquid crystal applications, it helps in aligning molecules to form the desired phase structures .

Comparison with Similar Compounds

- 4-(Decyloxy)benzoic acid

- 4-(Hexyloxy)benzoic acid

- 4-(Octyloxy)benzoic acid

Comparison:

- 4-(Dodecyloxy)benzoic acid has a longer alkyl chain compared to its similar compounds, which enhances its hydrophobic properties and makes it more effective as a surfactant and in liquid crystal applications.

- The longer alkyl chain also influences the melting and boiling points, making it suitable for specific industrial applications where higher thermal stability is required .

Properties

IUPAC Name |

4-dodecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQLYJHDBAKLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177689 | |

| Record name | 4-(Dodecyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2312-15-4 | |

| Record name | 4-(Dodecyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dodecyloxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2312-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Dodecyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dodecyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DODECYLOXY)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AUS7B7WSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What gives 4-(Dodecyloxy)benzoic acid its liquid crystalline behavior?

A: this compound exhibits liquid crystalline behavior due to its molecular structure. It features a rigid aromatic core (the benzoic acid moiety) and a flexible alkyl chain (the dodecyloxy group). This combination allows for both order and fluidity within a specific temperature range, resulting in the formation of mesophases [, ].

Q2: What types of liquid crystalline phases does this compound form?

A: Research indicates that this compound primarily exhibits nematic phases []. In these phases, the molecules maintain a degree of long-range orientational order but lack positional order.

Q3: How does the length of the alkyl chain influence the liquid crystalline properties of 4-(alkoxy)benzoic acids?

A: Studies comparing different 4-(alkoxy)benzoic acids, including 4-(decyloxy)benzoic acid, 4-(undecyloxy)benzoic acid, and this compound, demonstrate that the length of the alkyl chain directly affects the transition temperatures between different phases. Longer chains generally lead to higher transition temperatures [, ].

Q4: Can the properties of this compound be further modified for specific applications?

A: Yes, researchers have explored incorporating this compound into more complex structures, such as polymers and dendrimers, to tailor its properties. For example, synthesizing polyacrylates with pendant this compound side chains allows for the creation of mesogenic polymers with unique characteristics []. Similarly, using this compound as a building block in the synthesis of dimeric liquid crystalline dendrimers has also been achieved [].

Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?

A5: Various techniques are employed to analyze this compound and its derivatives, including:

- Differential Scanning Calorimetry (DSC): To determine phase transition temperatures and enthalpies [, , ].

- Polarizing Optical Microscopy (POM): To visually observe liquid crystalline textures and phase transitions [, ].

- Nuclear Magnetic Resonance (NMR): To elucidate molecular structure and dynamics, including the use of solid-state NMR to study orientational order in the nematic phase [].

- Spectroscopic methods: Such as UV/Vis absorption and photoluminescence spectroscopy to investigate optical properties [].

Q6: What are the potential applications of this compound and its derivatives?

A6: The liquid crystalline properties of this compound and related compounds make them attractive for various applications, including:

Q7: Has this compound been investigated for its interactions at the air/water interface?

A: Yes, one study explored the behavior of ZnO nanocrystals coated with deprotonated this compound at the air/water interface. The researchers observed the formation of ordered nanostructures, driven by a combination of ligand packing and the applied force at the interface [].

Q8: Have there been theoretical studies on this compound?

A: Computational chemistry methods, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of 4-(alkoxy)benzoic acid derivatives. These studies provide insights into their electronic transitions, dipole moments, and potential for forming hydrogen bonds, offering a deeper understanding of their behavior [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Naphtho[1,8-bc]furan-2-one](/img/structure/B1294282.png)